molecular formula C15H6F18NdO6 B1581262 1,1,1,5,5,5-Hexafluoropentane-2,4-dione;neodymium CAS No. 47814-18-6

1,1,1,5,5,5-Hexafluoropentane-2,4-dione;neodymium

Cat. No.: B1581262
CAS No.: 47814-18-6
M. Wt: 768.42 g/mol
InChI Key: JYDNCQZPYLAOFO-UHFFFAOYSA-N
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Description

1,1,1,5,5,5-Hexafluoropentane-2,4-dione;neodymium is a coordination compound where neodymium is complexed with 1,1,1,5,5,5-hexafluoropentane-2,4-dione. This compound is known for its unique properties due to the presence of both neodymium, a rare earth element, and the hexafluoropentane-2,4-dione ligand, which is a strong chelating agent. The compound is used in various scientific and industrial applications, particularly in the field of materials science and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,5,5,5-hexafluoropentane-2,4-dione;neodymium typically involves the reaction of neodymium salts with hexafluoropentane-2,4-dione. One common method is to dissolve neodymium chloride in a suitable solvent, such as ethanol, and then add hexafluoropentane-2,4-dione. The reaction mixture is stirred at room temperature for several hours, resulting in the formation of the desired complex.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more sophisticated techniques such as solvent extraction and crystallization to ensure high purity and yield. The use of automated reactors and controlled environments helps in scaling up the production while maintaining consistency in the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

1,1,1,5,5,5-Hexafluoropentane-2,4-dione;neodymium undergoes various types of chemical reactions, including:

    Chelation: The hexafluoropentane-2,4-dione ligand forms stable chelate complexes with neodymium.

    Substitution: The ligand can be substituted with other ligands under specific conditions.

    Hydration: The compound can react with water to form hydrated complexes.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include solvents like ethanol and water, as well as other ligands that can replace hexafluoropentane-2,4-dione. Reaction conditions typically involve room temperature and atmospheric pressure, although some reactions may require heating or the use of inert atmospheres.

Major Products Formed

The major products formed from reactions involving this compound include various neodymium complexes with different ligands, as well as hydrated forms of the original compound.

Scientific Research Applications

1,1,1,5,5,5-Hexafluoropentane-2,4-dione;neodymium has several scientific research applications:

    Materials Science: Used in the synthesis of advanced materials with unique magnetic and optical properties.

    Catalysis: Acts as a catalyst in various chemical reactions, particularly in organic synthesis.

    Biology and Medicine: Investigated for potential use in medical imaging and as a therapeutic agent due to its unique properties.

    Industry: Employed in the production of high-performance materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 1,1,1,5,5,5-hexafluoropentane-2,4-dione;neodymium involves the formation of stable chelate complexes with neodymium. The hexafluoropentane-2,4-dione ligand coordinates with the neodymium ion through its oxygen atoms, forming a stable ring structure. This chelation enhances the stability and reactivity of the neodymium ion, making it useful in various applications. The molecular targets and pathways involved depend on the specific application, such as catalysis or medical imaging.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoro-2,4-pentanedione: Similar to hexafluoropentane-2,4-dione but with fewer fluorine atoms.

    2,2,6,6-Tetramethyl-3,5-heptanedione: Another diketone ligand with different substituents.

    4,4,4-Trifluoro-1-phenyl-1,3-butanedione: A diketone with a phenyl group and fewer fluorine atoms.

Uniqueness

1,1,1,5,5,5-Hexafluoropentane-2,4-dione;neodymium is unique due to the high number of fluorine atoms in the ligand, which enhances its electron-withdrawing properties and stability. This makes the compound particularly useful in applications requiring high stability and reactivity.

Properties

IUPAC Name

1,1,1,5,5,5-hexafluoropentane-2,4-dione;neodymium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H2F6O2.Nd/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1H2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDNCQZPYLAOFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Nd]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H6F18NdO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

768.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

47814-18-6
Record name NSC174335
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174335
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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